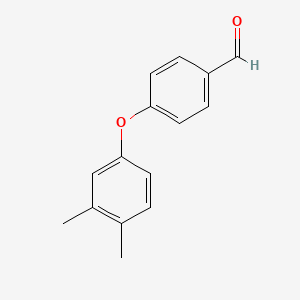

4-(3,4-Dimethylphenoxy)benzaldehyde

描述

4-(3,4-Dimethylphenoxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted at the 4-position with a phenoxy group bearing 3,4-dimethyl substituents. This compound combines the reactivity of the aldehyde functional group with the steric and electronic effects of the substituted phenoxy moiety.

属性

IUPAC Name |

4-(3,4-dimethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEQYFHOJSJFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406273 | |

| Record name | 4-(3,4-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-95-0 | |

| Record name | 4-(3,4-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenoxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with 4-formylbenzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired purity level .

化学反应分析

Types of Reactions

4-(3,4-Dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 4-(3,4-Dimethylphenoxy)benzoic acid.

Reduction: Formation of 4-(3,4-Dimethylphenoxy)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

4-(3,4-Dimethylphenoxy)benzaldehyde has been investigated for its potential therapeutic effects. Its derivatives have shown promise in various biological activities:

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant radical scavenging activity. A study published in the Journal of Agricultural and Food Chemistry highlighted that methoxy-substituted benzaldehydes, including this compound, demonstrated enhanced antioxidant properties compared to other derivatives.

- Antimicrobial Efficacy : In clinical studies assessing antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, this compound was noted for its effectiveness, showing a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.

- Cancer Cell Apoptosis : Research focusing on the apoptotic effects of related compounds on MCF-7 breast cancer cells revealed that treatment with certain benzaldehyde derivatives led to increased apoptosis, suggesting potential applications in cancer therapy.

2. Materials Science

The compound is also explored for its potential in materials science:

- Polymer Chemistry : As a building block in the synthesis of polymers, this compound can be utilized to enhance the thermal stability and mechanical properties of polymer matrices. Its incorporation into polymer systems can lead to materials with improved performance characteristics.

- Dyes and Pigments : The compound's ability to form Schiff bases with primary amines makes it valuable in the dye industry. It can be used to produce colored compounds that find applications in textiles and coatings .

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Antioxidant Activity | Evaluated the radical scavenging capacity of methoxy-substituted benzaldehydes | Higher antioxidant activity compared to other derivatives |

| Antimicrobial Efficacy | Assessed efficacy against Staphylococcus aureus and E. coli | MIC of 50 µg/mL for both bacterial strains |

| Cancer Cell Apoptosis | Investigated effects on MCF-7 breast cancer cells | Significant increase in apoptosis at 100 µM concentration |

作用机制

The mechanism of action of 4-(3,4-Dimethylphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by an electrophile. This process involves the formation of a positively charged intermediate, followed by the removal of a proton to restore aromaticity .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

- 3,4-Dimethoxybenzaldehyde (Veratraldehyde) : Substituents: Methoxy groups at 3- and 4-positions. Electronic Effects: Methoxy groups are strong electron donors via resonance, increasing electron density on the aromatic ring. Applications: Widely used as a flavorant, deodorant, and pharmaceutical intermediate (e.g., verapamil synthesis).

- 4-(N,N-Dimethylamino)benzaldehyde : Substituents: Dimethylamino group at the 4-position. Electronic Effects: The dimethylamino group is a stronger electron donor than methoxy, enhancing nucleophilic reactivity. Applications: Key intermediate in heterocyclic synthesis (e.g., thiopyrylium perchlorates).

-

- Substituents: Bromomethyl group at the 4-position.

- Electronic Effects: Bromine’s electronegativity creates an electron-withdrawing effect, while the methyl group offers steric bulk.

- Applications: Reactive intermediate in substitution reactions due to the bromine leaving group.

- 4-(3,4-Dimethylphenoxy)benzaldehyde: Substituents: Phenoxy group with 3,4-dimethyl substituents. Electronic Effects: The phenoxy group is mildly electron-withdrawing (due to oxygen’s electronegativity), while methyl groups donate electrons inductively.

Physicochemical Properties

生物活性

4-(3,4-Dimethylphenoxy)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, a derivative of benzaldehyde, is characterized by the presence of a dimethylphenoxy group, which may contribute to its pharmacological properties. This article aims to summarize the biological activities associated with this compound, including its antibacterial, antioxidant, and anticancer properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related benzaldehyde derivatives have shown effective inhibition against various pathogenic bacterial strains. A comparative analysis of several derivatives revealed that certain structural modifications enhance antibacterial efficacy. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antibacterial Activity of Benzaldehyde Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| 4-(Methylthio)benzaldehyde | Escherichia coli | 18 | |

| 4-(Chlorophenyl)benzaldehyde | Pseudomonas aeruginosa | 20 |

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that the dimethylphenoxy group may enhance radical stabilization .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | FRAP (µmol FeSO₄/g) | Reference |

|---|---|---|---|

| This compound | 72 | 150 | |

| 4-(Methylthio)benzaldehyde | 65 | 120 | |

| 4-(Chlorophenyl)benzaldehyde | 80 | 180 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzaldehyde derivatives. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce cell death in various cancer models.

Case Study: Anticancer Effects

A study investigating the effects of a benzaldehyde derivative on MDA-MB-231 breast cancer cells indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,4-Dimethylphenoxy)benzaldehyde, and what are the critical reaction parameters?

- Methodology :

- Step 1 : React substituted benzaldehyde derivatives with phenoxy precursors under reflux conditions. For example, dissolve 0.001 mol of a triazole precursor in absolute ethanol, add glacial acetic acid (5 drops), and reflux with substituted benzaldehyde for 4 hours .

- Step 2 : Purify via solvent evaporation under reduced pressure and filtration. Monitor reaction progress using TLC (dichloromethane as eluent) .

- Critical Parameters :

- Solvent choice (ethanol enhances solubility of intermediates).

- Catalytic acid (e.g., acetic acid accelerates Schiff base formation).

- Temperature control (reflux prevents side reactions like oligomerization).

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- FTIR : Identify carbonyl (C=O) stretches near 1700–1680 cm⁻¹ and aryl ether (C-O-C) bands at 1250–1150 cm⁻¹ .

- NMR :

- ¹H-NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons from dimethylphenoxy groups show splitting patterns between δ 6.5–7.5 ppm .

- ¹³C-NMR : Carbonyl carbon resonates at δ 190–200 ppm; aryl carbons appear at δ 110–160 ppm .

- Mass Spectrometry : Molecular ion peak (M⁺) corresponds to the molecular weight (e.g., ~242 g/mol for C₁₅H₁₄O₂). Fragmentation patterns confirm substituent positions .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, molar ratios, solvent volume) systematically to identify optimal conditions. For example, higher acetic acid concentrations (10–15 drops) improve Schiff base yields .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from by-products like unreacted phenols .

- Side Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent aldehyde oxidation during reflux .

Q. What computational methods are employed to predict the reactivity or stability of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to assess aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends .

Q. How should contradictory data from different studies on the physical properties of this compound be analyzed?

- Methodology :

- Reproducibility Checks : Repeat experiments under identical conditions (e.g., solvent purity, humidity control) .

- Cross-Validation : Compare multiple techniques (e.g., DSC for melting point vs. capillary method) .

- Meta-Analysis : Statistically evaluate literature data (e.g., boiling points ranging from 180–190°C) to identify outliers and systemic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。